molecular formula C25H22N4O5S B2609406 4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207060-27-2

4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2609406
CAS No.: 1207060-27-2
M. Wt: 490.53
InChI Key: FBAHVQPYHCTIFJ-UHFFFAOYSA-N
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Description

4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, an imidazole ring, and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of complex organic compounds like this one is an active area of research in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and potential biological activities of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxin ring, followed by the introduction of the carbamoyl and sulfanyl groups. The imidazole ring is then synthesized and attached to the intermediate compound. Finally, the furan ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 4-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid

Uniqueness

Compared to similar compounds, 4-[2-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c30-23(28-18-5-8-21-22(14-18)34-13-12-33-21)16-35-25-26-9-10-29(25)19-6-3-17(4-7-19)24(31)27-15-20-2-1-11-32-20/h1-11,14H,12-13,15-16H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAHVQPYHCTIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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